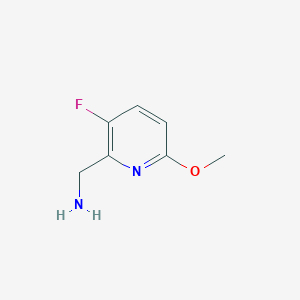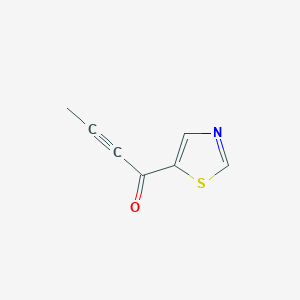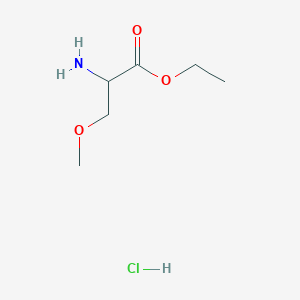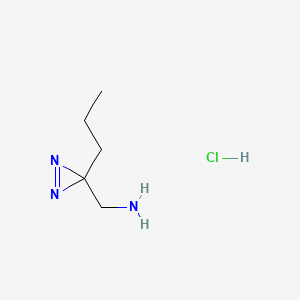![molecular formula C10H18ClF2N B13506532 9,9-Difluoro-3-azaspiro[5.5]undecane hydrochloride](/img/structure/B13506532.png)
9,9-Difluoro-3-azaspiro[5.5]undecane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,9-Difluoro-3-azaspiro[5.5]undecane hydrochloride is a chemical compound with unique structural features, making it an interesting subject for research in various fields such as pharmaceuticals, materials science, and organic synthesis. The compound is characterized by the presence of a spirocyclic structure, which includes a nitrogen atom and two fluorine atoms at the 9th position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Difluoro-3-azaspiro[5.5]undecane hydrochloride typically involves the use of diethylaminosulfur trifluoride (DAST) as a fluorinating reagent . The starting material for the synthesis is often a ketone, which undergoes fluorination to introduce the difluoro groups. The reaction conditions usually involve the use of an inert atmosphere and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar fluorination techniques and large-scale synthesis protocols are employed to produce this compound in significant quantities.
Análisis De Reacciones Químicas
Types of Reactions
9,9-Difluoro-3-azaspiro[5.5]undecane hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the spirocyclic structure, potentially leading to the formation of different derivatives.
Substitution: The presence of fluorine atoms makes the compound suitable for nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce various functional groups into the spirocyclic structure.
Aplicaciones Científicas De Investigación
9,9-Difluoro-3-azaspiro[5.5]undecane hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in materials science for the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 9,9-Difluoro-3-azaspiro[5.5]undecane hydrochloride involves its interaction with molecular targets, potentially including enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity for certain targets, leading to its effects. The exact pathways and molecular targets are still under investigation and may vary depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
3-Azaspiro[5.5]undecane: Lacks the difluoro groups, making it less reactive in certain chemical reactions.
3-Oxa-9-azaspiro[5.5]undecane hydrochloride: Contains an oxygen atom in the spirocyclic structure, leading to different chemical properties and reactivity.
9- (4-tert-butylbenzyl)-4,4-difluoro-1-oxa-9-azaspiro[5.5]undecane: Another difluoro derivative with a different substituent, affecting its chemical behavior.
Uniqueness
9,9-Difluoro-3-azaspiro[5.5]undecane hydrochloride is unique due to the presence of two fluorine atoms at the 9th position, which significantly influences its chemical reactivity and potential applications. The spirocyclic structure also contributes to its distinct properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C10H18ClF2N |
|---|---|
Peso molecular |
225.70 g/mol |
Nombre IUPAC |
9,9-difluoro-3-azaspiro[5.5]undecane;hydrochloride |
InChI |
InChI=1S/C10H17F2N.ClH/c11-10(12)3-1-9(2-4-10)5-7-13-8-6-9;/h13H,1-8H2;1H |
Clave InChI |
DCAOUVHDJYDKTD-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC12CCNCC2)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 2-cyano-1,4-diazabicyclo[3.2.1]octane-4-carboxylate](/img/structure/B13506453.png)
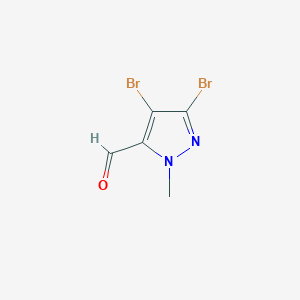
![1-Bromo-1-[(prop-2-en-1-yloxy)methyl]cyclopropane](/img/structure/B13506472.png)
aminehydrochloride](/img/structure/B13506476.png)
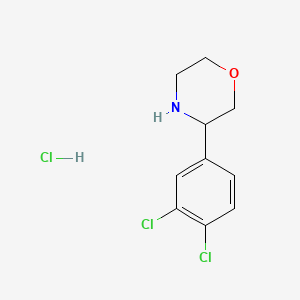

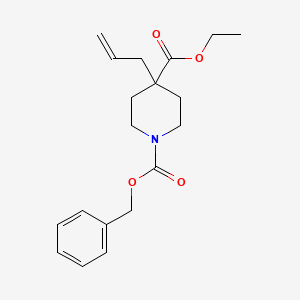
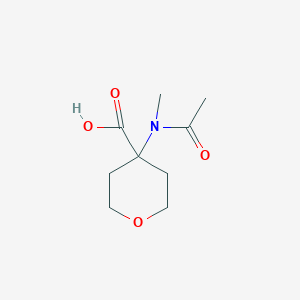

![Carbamic acid, [(2,3-dihydroxyphenyl)methyl]-, 1,1-dimethylethyl ester](/img/structure/B13506513.png)
